

ethyl 4-phenyl-1H-pyrrole-3-carboxylate

chemical structure and analysis

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Compound of Interest

Compound Name: ethyl 4-phenyl-1H-pyrrole-3-carboxylate

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An In-depth Technical Guide to Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **ethyl 4-phenyl-1H-pyrrole-3-carboxylate**. This document is intended to serve as a key resource, offering detailed experimental protocols and structured data to support research and development activities involving this compound. The pyrrole scaffold is a crucial heterocyclic motif found in numerous natural products and pharmaceutically active compounds, making its derivatives, such as the title compound, valuable intermediates in medicinal chemistry and materials science.

Chemical Structure and Identification

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate is a disubstituted pyrrole derivative. The core structure consists of a five-membered aromatic pyrrole ring, substituted with a phenyl group at the C4 position and an ethyl carboxylate group at the C3 position.

Structural Identifiers:

- Molecular Formula: $C_{13}H_{13}NO_2$

- SMILES: CCOC(=O)C1=CNC=C1C2=CC=CC=C2[\[1\]](#)
- InChI: InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3[\[1\]](#)
- InChIKey: VNZGRYAVCWGZCT-UHFFFAOYSA-N[\[1\]](#)

Physicochemical and Analytical Data

The following tables summarize the key physical, chemical, and analytical properties of **ethyl 4-phenyl-1H-pyrrole-3-carboxylate**. While experimental spectroscopic data for this specific compound is not widely published, expected values and data from closely related structures are provided for reference.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	215.25 g/mol	[2]
Monoisotopic Mass	215.09464 Da	[1]
Appearance	Light yellow solid (typical for similar compounds)	[3]
XlogP (Predicted)	3.4	[1]

Table 2: Spectroscopic Data

Technique	Data (Predicted or Based on Related Compounds)
^1H NMR	Expected Chemical Shifts (δ in ppm):- NH Proton (Pyrrole): 8.0-9.5 (broad singlet).- Aromatic Protons (Phenyl & Pyrrole): 7.0-7.8 (multiplet).- Ethyl Ester (CH_2): ~4.2 (quartet).- Ethyl Ester (CH_3): ~1.3 (triplet).
^{13}C NMR	Expected Chemical Shifts (δ in ppm):- Carbonyl ($\text{C}=\text{O}$): 160-170.- Aromatic/Pyrrole Carbons: 110-140.- Ethyl Ester (OCH_2): ~60.- Ethyl Ester (CH_3): ~14.
FT-IR	Expected Characteristic Peaks (cm^{-1}):- N-H Stretch: ~3300-3400 (broad).- C-H Stretch (Aromatic): ~3100.- C-H Stretch (Aliphatic): ~2980.- C=O Stretch (Ester): ~1680-1710.- C=C Stretch (Aromatic/Pyrrole): 1400-1600.
Mass Spec.	Predicted m/z for Adducts:- $[\text{M}+\text{H}]^+$: 216.10192- $[\text{M}+\text{Na}]^+$: 238.08386- $[\text{M}-\text{H}]^-$: 214.08736

Note: NMR and IR data are estimations based on the functional groups present and spectral data from analogous structures, such as phenyl(4-phenyl-1H-pyrrol-3-yl)methanone and other substituted pyrrole esters.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **ethyl 4-phenyl-1H-pyrrole-3-carboxylate** are provided below.

Synthesis Protocol: Modified Barton-Zard Synthesis

This protocol is adapted from a modern and efficient one-pot method used for synthesizing 3,4-disubstituted pyrroles, which involves the reaction of a chalcone derivative with p-toluenesulfonylmethyl isocyanide (TosMIC).[\[4\]](#)

Step 1: Synthesis of Ethyl 3-phenyl-2-propenoate (Chalcone Precursor)

- To a solution of benzaldehyde (1 equivalent) and ethyl acetate (1.5 equivalents) in absolute ethanol, add a catalytic amount of sodium ethoxide.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the mixture with dilute HCl and extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chalcone precursor. Purify by column chromatography if necessary.

Step 2: Synthesis of **Ethyl 4-phenyl-1H-pyrrole-3-carboxylate**

- Dissolve the chalcone precursor (1 equivalent) and TosMIC (1.1 equivalents) in a 2:1 mixture of dry DMSO and diethyl ether.
- Cool the solution to 0°C in an ice bath.
- Add sodium hydride (60% dispersion in mineral oil, 2.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent in vacuo. The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

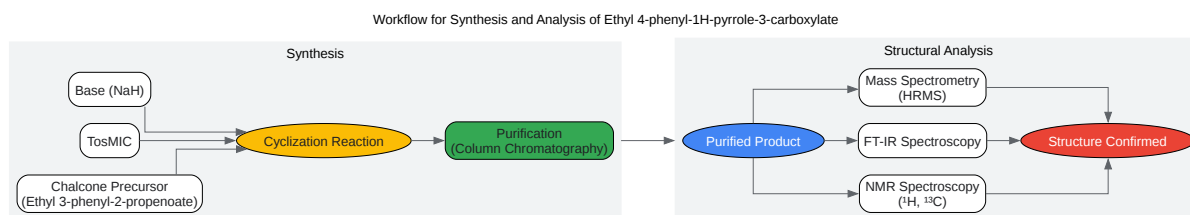
- Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
- Scan in the range of 4000-400 cm⁻¹.
- Analyze the spectrum to identify characteristic absorption bands corresponding to the key functional groups (N-H, C=O, C=C).

3. Mass Spectrometry (MS)

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of **ethyl 4-phenyl-1H-pyrrole-3-carboxylate**.



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Caption: Logical workflow for the synthesis and structural characterization of the target compound.

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